N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester
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Overview
Description
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and an ethoxyethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with an ethoxyethylideneamino compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include the inhibition of enzyme activity or the activation of signaling cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) acetate
- Ethoxyethylideneamino derivatives
- Pyrrolidinone-based compounds
Uniqueness
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(E)-1-ethoxyethylideneamino]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFJIBHWMWCHC-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OCC(=O)ON1C(=O)CCC1=O)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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